![molecular formula C22H28ClN3O3S B3005365 5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide CAS No. 946347-52-0](/img/structure/B3005365.png)
5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
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Overview
Description
The compound "5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzenesulfonamide derivatives and their synthesis, molecular structure, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of specific amines with sulfonyl chlorides or other related reagents. For instance, the synthesis of styrylquinoline derivatives, which are structurally related to benzenesulfonamides, involves the design and synthesis based on previous analyses and evaluations of their HIV integrase inhibitory activity . Similarly, novel benzenesulfonamide derivatives with anticancer activity were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . These methods suggest that the synthesis of the compound would likely involve multi-step organic reactions, including the formation of the benzenesulfonamide core followed by the attachment of the indolinyl and morpholinoethyl groups.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The papers indicate that specific substitutions on the benzenesulfonamide core can significantly affect the activity of the compounds. For example, the presence of a naphthyl moiety was found to contribute significantly to the anticancer activity of certain benzenesulfonamide derivatives . Additionally, molecular docking studies on quinoline derivatives bearing the benzenesulfonamide moiety suggested mechanisms of action for their cytotoxic activity . These findings imply that the molecular structure of "5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide" would be critical in determining its potential biological activities.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. The papers do not provide specific reactions for the compound , but they do mention the use of benzenesulfonyl chloride for derivatization of amines in analytical procedures . This suggests that the benzenesulfonamide moiety in the compound could potentially react with amines under certain conditions, which could be relevant for its chemical analysis or further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of the compound , they do mention the metabolic stability of certain benzenesulfonamide derivatives, indicating that substitutions on the benzenesulfonamide core can affect their stability in biological systems . This information could be extrapolated to suggest that the physical and chemical properties of "5-chloro-2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide" would need to be empirically determined to understand its behavior in biological and chemical systems.
properties
IUPAC Name |
5-chloro-2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O3S/c1-16-3-5-19(23)14-22(16)30(27,28)24-15-21(26-9-11-29-12-10-26)17-4-6-20-18(13-17)7-8-25(20)2/h3-6,13-14,21,24H,7-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAQTFGVJOEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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